molecular formula C8H7BrF3N B3033438 3-bromo-N-(2,2,2-trifluoroethyl)aniline CAS No. 1021116-42-6

3-bromo-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B3033438
CAS RN: 1021116-42-6
M. Wt: 254.05 g/mol
InChI Key: WJBNMALBHZQVDS-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,2,2-trifluoroethyl)aniline, commonly known as 3-bromo-TFA, is a brominated aniline derivative that has been widely used in organic synthesis. It is a versatile reagent that can be used for a variety of transformations, ranging from simple nucleophilic substitutions to more complex rearrangements. 3-bromo-TFA is also an important tool for scientists in the field of scientific research, as its properties make it ideal for a variety of applications, including drug discovery and development.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to 3-bromo-N-(2,2,2-trifluoroethyl)aniline, such as meta-bromo and meta-trifluoromethylanilines, can be synthesized through transition metal-free methods starting from cyclopentanones. This approach allows for the synthesis of anilines with substitution patterns that are otherwise difficult to access, showcasing the versatility and utility of such compounds in organic synthesis (Staudt, Cetin, & Bunch, 2022). Furthermore, the N-trifluoroethylation of anilines has been developed using silver-catalyzed N-H insertions, indicating the potential of trifluoroethyl groups in modifying the properties of anilines (Luo, Wu, Zhang, & Wang, 2015).

Materials Science Applications

In the realm of materials science, derivatives of this compound have been explored for their potential use in non-linear optical (NLO) materials. The vibrational analysis of similar compounds has provided insights into the effects of substituents on the molecular structure, which is crucial for designing materials with desired optical properties (Revathi et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

Mechanism of Action

Target of Action

This compound is often used as an intermediate in pharmaceutical research , suggesting it may interact with a variety of biological targets.

Mode of Action

As an intermediate in pharmaceutical research , it’s likely that its mode of action depends on the specific context in which it is used.

Result of Action

As an intermediate in pharmaceutical research , its effects likely depend on the specific context in which it is used.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-bromo-N-(2,2,2-trifluoroethyl)aniline interacts with its targets and exerts its effects .

properties

IUPAC Name

3-bromo-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNMALBHZQVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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